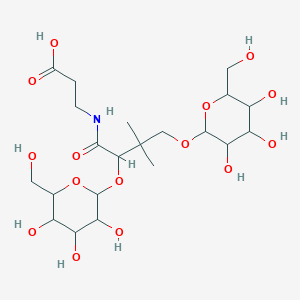
Calcium pantothenate; Calcium D-pantothenate; Vitamin B5 calcium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Pantothenic acid (hemicalcium salt): It is a derivative of pantothenic acid (vitamin B5) and is commonly found in various foods such as whole grains, legumes, eggs, meat, and yogurt . This compound is essential for the synthesis of coenzyme A (CoA), which plays a crucial role in the metabolism of proteins, carbohydrates, and fats .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: D-Pantothenic acid (hemicalcium salt) is synthesized through the condensation of pantoic acid and β-alanine, followed by the addition of calcium ions to form the hemicalcium salt . The reaction typically involves the following steps:
Condensation Reaction: Pantoic acid reacts with β-alanine in the presence of a dehydrating agent to form pantothenic acid.
Salt Formation: Pantothenic acid is then treated with calcium hydroxide or calcium chloride to form the hemicalcium salt.
Industrial Production Methods: Industrial production of D-Pantothenic acid (hemicalcium salt) involves microbial fermentation using strains of bacteria such as Escherichia coli or Corynebacterium glutamicum. These microorganisms are engineered to overproduce pantothenic acid, which is then extracted and converted to the hemicalcium salt .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: D-Pantothenic acid (hemicalcium salt) can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: It can also participate in reduction reactions, although these are less common.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Various oxidized derivatives of pantothenic acid.
Reduction Products: Reduced forms of pantothenic acid.
Substitution Products: Substituted derivatives of pantothenic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry: D-Pantothenic acid (hemicalcium salt) is used as a precursor in the synthesis of coenzyme A, which is essential for various biochemical reactions .
Biology: In biological research, it is used to study the metabolism of proteins, carbohydrates, and fats. It is also used in cell culture media to support the growth of mammalian, insect, and plant cells .
Medicine: D-Pantothenic acid (hemicalcium salt) is used in the formulation of dietary supplements and pharmaceuticals. It is known to support adrenal gland function, enhance wound healing, and boost the immune system .
Industry: In the industrial sector, it is used in the production of cosmetics and personal care products due to its moisturizing and skin-protecting properties .
Wirkmechanismus
D-Pantothenic acid (hemicalcium salt) exerts its effects by being incorporated into coenzyme A (CoA) and acyl carrier protein (ACP). These cofactors are essential for the metabolism of fatty acids, proteins, and carbohydrates . The compound also participates in the formation of acetylcholine, a neurotransmitter, and supports the production of cortisone . Additionally, it plays a role in controlling keratinocyte proliferation and differentiation, which is crucial for normal epithelial function and wound healing .
Vergleich Mit ähnlichen Verbindungen
D-Panthenol: The alcohol analog and biological precursor of D-pantothenic acid.
Calcium D-pantothenate: Another form of pantothenic acid used in dietary supplements and pharmaceuticals.
Vitamin B5: The parent compound of D-pantothenic acid (hemicalcium salt), essential for the synthesis of coenzyme A.
Uniqueness: D-Pantothenic acid (hemicalcium salt) is unique due to its stability and solubility, making it suitable for various applications in cell culture, dietary supplements, and pharmaceuticals . Its ability to support adrenal gland function, enhance wound healing, and boost the immune system further distinguishes it from other similar compounds .
Eigenschaften
Molekularformel |
C21H37NO15 |
|---|---|
Molekulargewicht |
543.5 g/mol |
IUPAC-Name |
3-[[3,3-dimethyl-2,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]butanoyl]amino]propanoic acid |
InChI |
InChI=1S/C21H37NO15/c1-21(2,7-34-19-15(31)13(29)11(27)8(5-23)35-19)17(18(33)22-4-3-10(25)26)37-20-16(32)14(30)12(28)9(6-24)36-20/h8-9,11-17,19-20,23-24,27-32H,3-7H2,1-2H3,(H,22,33)(H,25,26) |
InChI-Schlüssel |
PZRWOASUSYCAHX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(COC1C(C(C(C(O1)CO)O)O)O)C(C(=O)NCCC(=O)O)OC2C(C(C(C(O2)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Amino-2-(aminomethyl)-6-[4,6-diamino-2-[4-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid;hydrate](/img/structure/B14784940.png)

![2-amino-N-methyl-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B14784956.png)
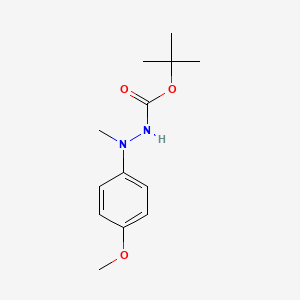
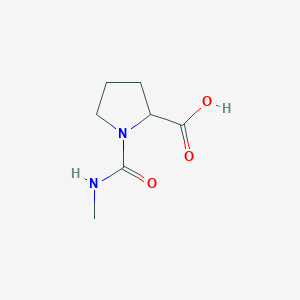
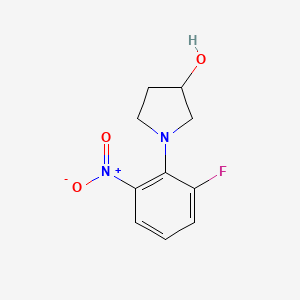
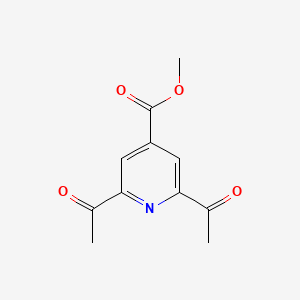
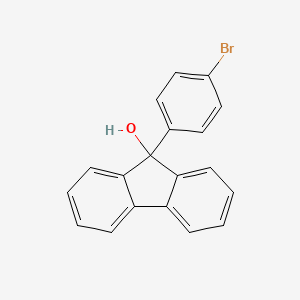
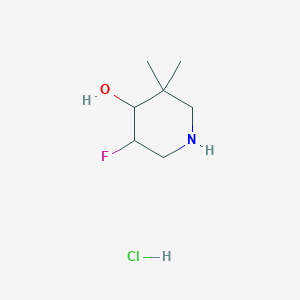
![2-[4,5-dihydroxy-2-[5-hydroxy-2-(hydroxymethyl)-6-[(6R,9S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14785001.png)
![1-[1-(Pyridin-2-yl)-4-sulfonatobutan-2-yl]imidazol-1-ium](/img/structure/B14785003.png)

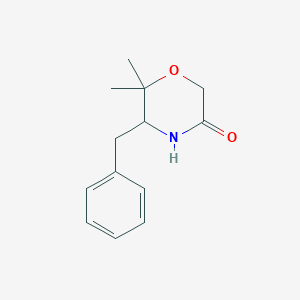
![2,3-Dihydro-1,3-bis[(1S)-1-(1-naphthalenyl)ethyl]-1H-1,3,2-diazaphosphol-2-ium trifluoromethanesulfonate](/img/structure/B14785024.png)
